Product packaging for Cyclopentyl methacrylate(Cat. No.:CAS No. 16868-14-7)

Cyclopentyl methacrylate

Cat. No.: B101977
CAS No.: 16868-14-7
M. Wt: 154.21 g/mol
InChI Key: WRAABIJFUKKEJQ-UHFFFAOYSA-N
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Description

Significance of Alicyclic Methacrylate (B99206) Monomers in Polymer Design

Alicyclic methacrylate monomers are a class of compounds that incorporate a saturated cyclic hydrocarbon ring in their structure. The inclusion of these bulky, non-aromatic rings, such as cyclopentyl or cyclohexyl groups, as side chains in a polymer is a key strategy in polymer design to achieve specific material properties. researchgate.netrsc.org

The significance of these monomers lies in their ability to enhance the performance of polymers compared to their linear aliphatic or aromatic counterparts. rsc.orgresearchgate.net Key improvements include:

Mechanical Properties: The incorporation of cyclic structures can lead to harder and more rigid materials. researchgate.net Poly(cyclohexyl methacrylate), for instance, is noted for its hardness. researchgate.net

Optical Properties: Alicyclic methacrylate copolymers can exhibit a higher refractive index than conventional PMMA while maintaining high transparency in the UV-visible region. researchgate.netresearchgate.net This makes them suitable for optical applications where precise control of refractive index is necessary. researchgate.netoptica.org

Reduced Water Absorption and Lower Dielectric Constant: The hydrophobic nature of the hydrocarbon ring helps to reduce water absorption in the resulting polymer. researchgate.net This, along with a decrease in the coefficient of thermal expansion and dielectric constant, makes these polymers valuable for optoelectronic applications. researchgate.net

Table 2: Comparative Properties of Alicyclic vs. Standard Methacrylate Polymers

Property Poly(methyl methacrylate) (PMMA) Alicyclic Methacrylate Polymers
Thermal Stability Moderate Higher researchgate.net
Refractive Index Lower Higher researchgate.net
Water Absorption Higher Lower researchgate.net

| Hardness | Standard | Generally Higher researchgate.net |

Historical Context of Cycloaliphatic Methacrylates in Polymer Research

While a vast number of methacrylate and acrylate (B77674) esters have been documented in scientific literature, the synthesis of specific cycloaliphatic variants like cyclopentyl methacrylate was reported later. acs.org The initial impetus for investigating these monomers was rooted in the pursuit of advanced materials for specialized applications, particularly in optics. acs.org

During World War II, polymers such as poly(cyclohexyl methacrylate) were extensively studied and used for military optical instruments. acs.org This established the utility of cycloaliphatic methacrylates. Research into this compound was a logical progression, driven by the desire to understand how the distinct planar character of the cyclopentyl group—in contrast to the non-planar cyclohexyl group—would influence polymer properties. acs.org

A significant practical driver for this research was polymerization shrinkage. When monomers polymerize, a reduction in volume occurs; for methyl methacrylate, this shrinkage is around 20.6%. acs.org It was known that the percentage of shrinkage decreases as the size of the alcohol substituent in the methacrylate ester increases. acs.org Cyclohexyl methacrylate exhibits a lower shrinkage of 12.5%. acs.org Researchers hypothesized that this compound would also demonstrate a low polymerization shrinkage, making it a desirable candidate for precision casting of thick optical components like lenses and prisms where dimensional stability is critical. acs.org The development of these specialized monomers in the latter half of the 20th century also paralleled the growing industrial demand for advanced polymers in high-technology fields such as coatings and lithography. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B101977 Cyclopentyl methacrylate CAS No. 16868-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O2/c1-7(2)9(10)11-8-5-3-4-6-8/h8H,1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAABIJFUKKEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28298-90-0
Record name 2-Propenoic acid, 2-methyl-, cyclopentyl ester, homopolymer
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DSSTOX Substance ID

DTXSID4066125
Record name Cyclopentyl methacrylate
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16868-14-7
Record name Cyclopentyl methacrylate
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Record name Cyclopentyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, cyclopentyl ester
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Record name Cyclopentyl methacrylate
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Record name Cyclopentyl methacrylate
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Record name CYCLOPENTYL METHACRYLATE
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Synthetic Methodologies for Cyclopentyl Methacrylate

Esterification Reactions for Monomer Synthesis

Esterification is the most direct and widely utilized route for synthesizing cyclopentyl methacrylate (B99206). The reaction involves the condensation of an alcohol with a carboxylic acid, in this case, cyclopentanol (B49286) and methacrylic acid, respectively.

The direct esterification, or Fischer esterification, of methacrylic acid with cyclopentanol is a well-established method for producing cyclopentyl methacrylate. datapdf.comsmolecule.com This reaction involves heating a mixture of the two primary reactants in the presence of an acid catalyst. Although this compound had not been previously reported in the literature, its synthesis was undertaken to explore the properties conferred by the planar cyclopentyl group on the resulting polymer. datapdf.com

In a typical laboratory preparation, methacrylic acid and cyclopentanol are reacted, often with a slight excess of the acid to drive the reaction equilibrium towards the product side. datapdf.com The reaction produces the this compound ester and water as a byproduct. To prevent premature polymerization of the monomer product, a polymerization inhibitor is commonly added to the reaction mixture. datapdf.com Research has reported achieving a 65% yield of this compound through this synthetic approach. datapdf.com

Table 1: Typical Reaction Parameters for the Synthesis of this compound via Direct Esterification

ParameterValue/DescriptionSource
ReactantsMethacrylic Acid, Cyclopentanol datapdf.com
Reaction TypeDirect Acid-Catalyzed Esterification datapdf.com
Reported Yield65% datapdf.com
Reported Boiling Point71-73°C at 23 mmHg datapdf.com

Acid catalysts are essential for the esterification of methacrylic acid as they protonate the carbonyl oxygen of the acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. A variety of acid catalysts can be employed, ranging from traditional mineral acids to solid acid catalysts.

Historically, sulfuric acid (H₂SO₄) and sulfonic acids like p-toluenesulfonic acid (PTSA) have been the principal catalysts for this type of esterification. google.com The amount of catalyst used is typically a small fraction relative to the reactants. google.com Modern approaches have also explored the use of solid acid catalysts, which offer advantages in terms of separation and reusability, aligning with green chemistry principles. iitm.ac.inresearchgate.net Among these, heteropolyacids such as phosphotungstic acid (PTA) have demonstrated high activity, sometimes exceeding that of conventional mineral acids. iitm.ac.inresearchgate.net The effectiveness of these catalysts is often linked to their Brønsted acidity. iitm.ac.in Studies on similar methacrylic acid esterifications have shown that increasing catalyst concentration can significantly increase the reaction rate and conversion. iitm.ac.in

Table 2: Comparison of Acid Catalysts Used in Methacrylic Acid Esterification

Catalyst TypeExamplesKey CharacteristicsSource
Mineral AcidsSulfuric Acid (H₂SO₄)Traditionally used, effective, but corrosive and difficult to separate. google.comresearchgate.net
Sulfonic Acidsp-Toluene Sulfonic Acid (PTSA)Commonly used organic acid catalyst. google.comresearchgate.net
Solid HeteropolyacidsPhosphotungstic Acid (PTA), Silicotungstic Acid (STA)High catalytic activity, reusable, and considered a 'green' alternative. Can be more active than conventional acids. iitm.ac.inresearchgate.net
Lewis AcidsHafnium(IV) bis(perfluorooctanesulfonyl)amideShows significantly higher activity and can be immobilized and reused in a fluorous biphase system.

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, the acid catalyst, water, and any byproducts. A multi-step purification process is typically required to achieve high monomer purity, which is critical for subsequent polymerization applications.

The first step often involves neutralizing and removing the acid catalyst. This is commonly achieved by washing the reaction mixture with a dilute alkaline solution, such as sodium hydroxide (B78521). datapdf.com This is followed by washing with water to remove any residual salts and water-soluble impurities. datapdf.com The organic layer is then dried using a suitable drying agent, like anhydrous calcium chloride, to remove dissolved water. datapdf.com

To separate the final product from any remaining cyclopentanol or other high-boiling impurities, fractional distillation under reduced pressure is employed. datapdf.com This technique is crucial as it allows for the distillation of the monomer at a lower temperature, thus preventing thermally induced polymerization. Purity is often assessed by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For methacrylate monomers, it is also common to remove inhibitors like hydroquinone (B1673460) methyl ether (MEHQ) if required for specific applications, which can be done using methods like passing the monomer through a column of activated alumina (B75360) or adsorption onto activated carbon. researchgate.netnih.gov

Table 3: Summary of Purification Techniques for this compound

StepTechniquePurposeSource
1. NeutralizationWashing with dilute sodium hydroxide solutionTo remove the acid catalyst. datapdf.com
2. WashingWashing with waterTo remove residual salts and water-soluble impurities. datapdf.com
3. DryingTreatment with anhydrous calcium chlorideTo remove dissolved water from the organic product. datapdf.com
4. SeparationFractional distillation under reduced pressureTo isolate the pure monomer from non-volatile impurities and unreacted alcohol. datapdf.com
5. Inhibitor Removal (Optional)Column chromatography (e.g., with alumina) or adsorptionTo remove polymerization inhibitors for specific applications. researchgate.netnih.gov

Compound Index

Free Radical Polymerization (FRP) of this compound

Free radical polymerization is a common method for polymerizing vinyl monomers like this compound. fujifilm.com It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.com

The initiation of the free-radical polymerization of this compound, whether in bulk or solution, begins with the generation of radical species from an initiator molecule. wikipedia.org This process typically involves two stages: the decomposition of the initiator to form primary radicals, and the subsequent reaction of these radicals with a monomer molecule to start a polymer chain. fujifilm.comwikipedia.org

Commonly, thermal initiators such as azo compounds (e.g., azobisisobutyronitrile, AIBN) or peroxides (e.g., benzoyl peroxide, BPO) are used. fujifilm.comgoogle.com These initiators decompose upon heating to produce active radicals. fujifilm.com For instance, t-alkyl peroxypivalates generate t-butyl radicals and t-alkoxyl radicals upon thermolysis. kpi.ua These highly reactive species then attack the carbon-carbon double bond of the this compound monomer, creating a monomer radical and initiating the polymerization chain. wikipedia.org

The initiation mechanism can also be influenced by the presence of certain functionalities. For example, studies on related methacrylate monomers with secondary functionalities have shown that these groups can impact reactivity. nih.gov

The kinetics of free-radical polymerization are governed by the rates of propagation and termination. The propagation step involves the sequential addition of monomer units to the growing polymer radical. wikipedia.org The termination step ends the growth of a polymer chain, typically through combination or disproportionation of two growing radicals. mdpi.com

Kinetic studies on methacrylate polymerization have shown that both the propagation rate constant (k_p) and the termination rate constant (k_t) are influenced by various factors. For methacrylates, the rate of propagation is generally slower than for acrylates, while the termination rate is also affected by the chain length and the viscosity of the medium. mdpi.comnih.gov

Temperature is a critical parameter in the free-radical polymerization of this compound, as it significantly affects the rates of initiation, propagation, and termination. An increase in temperature generally leads to a higher rate of decomposition of the thermal initiator, resulting in a greater concentration of primary radicals and a faster initiation rate. mdpi.com

The termination rate constant (k_t) is also temperature-dependent. As polymerization proceeds, the viscosity of the system increases, which can lead to diffusion-controlled termination, a phenomenon known as the Trommsdorff effect or gel effect. youtube.com This effect is characterized by a decrease in the termination rate, leading to a rapid increase in the polymerization rate. youtube.com Increasing the reaction temperature can delay the onset of the gel effect by reducing the viscosity of the medium. mdpi.com

Parameter Effect of Increasing Temperature Reference
Initiation Rate Increases mdpi.com
Propagation Rate Increases (up to ceiling temperature) rsc.org
Termination Rate Generally increases, but can be complex due to viscosity changes mdpi.com
Overall Polymerization Rate Generally increases mdpi.com
Final Monomer Conversion Can increase nih.gov

The concentration and type of initiator used in the free-radical polymerization of this compound have a direct impact on the polymerization kinetics and the molecular weight of the resulting polymer.

Initiator Concentration: An increase in the initiator concentration leads to a higher concentration of primary radicals, which in turn increases the rate of initiation. mdpi.com According to the classical rate equation for free-radical polymerization, the rate of polymerization is proportional to the square root of the initiator concentration. youtube.com Therefore, a higher initiator concentration results in a faster polymerization rate. mdpi.com However, it also leads to the formation of a larger number of polymer chains, resulting in a lower average molecular weight. mdpi.com

Parameter Effect of Increasing Initiator Concentration Reference
Rate of Polymerization Increases mdpi.com
Average Molecular Weight Decreases mdpi.com
Number of Polymer Chains Increases mdpi.com

Achieving high monomer conversion and maintaining control over the polymerization reaction are key objectives in FRP. Monomer conversion is influenced by factors such as temperature, initiator concentration, and reaction time. nih.govmdpi.com

In many methacrylate systems, increasing the polymerization temperature can lead to higher final monomer conversion. nih.gov However, controlling the reaction can be challenging, particularly due to the autoacceleration known as the Trommsdorff effect, where the polymerization rate increases dramatically at higher conversions due to a decrease in the termination rate. youtube.com This can lead to a rapid increase in temperature and a broadening of the molecular weight distribution.

To control the reaction, several strategies can be employed. Solution polymerization helps to manage the heat generated and the viscosity of the system. The careful selection of initiator type and concentration allows for tuning the polymerization rate and the molecular weight of the polymer. mdpi.com For some systems, chain transfer agents can be added to control the molecular weight, although this introduces another level of complexity to the reaction kinetics. wikipedia.org

Controlled/Living Radical Polymerization (CRP/LRP) of this compound

Controlled/living radical polymerization (CRP/LRP) techniques offer significant advantages over conventional FRP, including the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. wikipedia.org These methods work by establishing a dynamic equilibrium between a low concentration of active growing radicals and a majority of dormant species, which minimizes irreversible termination reactions. wikipedia.orgcmu.edu

Several CRP/LRP methods have been developed, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). wikipedia.org

Atom Transfer Radical Polymerization (ATRP) is a versatile technique that has been successfully applied to a wide range of monomers, including methacrylates. cmu.edu It typically employs a transition metal complex (e.g., copper or iron-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edunih.gov For instance, iron complexes with various coordinating ligands have been used for the controlled polymerization of methyl methacrylate. cmu.edu The use of environmentally friendly "green" solvents like cyclopentyl methyl ether (CPME) has also been explored for ATRP systems. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP/LRP method that utilizes a chain transfer agent, known as a RAFT agent (typically a dithiocarbonyl compound), to mediate the polymerization. rsc.orgnih.gov RAFT polymerization has been used for methacrylate monomers and offers excellent control over the polymerization process. nih.gov The use of CPME as a green solvent has also been demonstrated for the RAFT polymerization of various monomers. researchgate.net

Nitroxide-Mediated Polymerization (NMP) employs stable nitroxide radicals to reversibly trap the growing polymer radicals. researchgate.net This technique has also been shown to be effective for the controlled polymerization of various monomers in green solvents like CPME. researchgate.net

The application of these CRP/LRP techniques to this compound allows for the synthesis of well-defined poly(this compound) with tailored properties, opening up possibilities for advanced material applications.

Polymerization of Cyclopentyl Methacrylate

Polymerization Techniques

ATRP is a versatile and widely used method for the controlled polymerization of a variety of monomers, including methacrylates like CPMA. nih.govsigmaaldrich.com This technique relies on a reversible redox process, typically catalyzed by a transition metal complex, to control the concentration of active radical species. nih.govcmu.edu This control allows for the synthesis of polymers with predetermined molecular weights and low dispersity. sigmaaldrich.com

The success of ATRP is highly dependent on the catalyst system, which typically consists of a transition metal salt and a ligand. nih.gov Iron-based catalysts are often favored due to their low toxicity and cost. nih.govmdpi.com The ligand plays a crucial role in solubilizing the metal salt and tuning the catalyst's activity. nih.govcmu.edu

For the ATRP of methacrylates, various ligands have been explored. Nitrogen-based ligands, such as those derived from cycloalkylamines (e.g., cyclopentylamine), have been synthesized and used in conjunction with ruthenium(II) complexes. cdmf.org.br The electronic properties of the ligand significantly influence the catalyst's activity; for instance, electron-donating groups on phosphine-based ligands can increase the activity of iron catalysts. nih.gov Computational studies, specifically using density functional theory, have been employed to design and evaluate novel ATRP ligands, aiming to enhance catalyst performance. rsc.org For example, locating the axial nitrogen of a tetradentate ligand at a sterically unhindered position can significantly increase catalyst activity. rsc.org

A variety of iron catalysts have been developed for the ATRP of methacrylates, including systems like FeCl₃·6H₂O/succinic acid for Initiators for Continuous Activator Regeneration (ICAR) ATRP and FeBr₃/2-(diphenylphosphino)pyridine for conventional ATRP. mdpi.com

Table 1: Examples of Catalyst Systems for ATRP of Methacrylates

Catalyst SystemMonomerInitiatorNotes
RuCl₂(S-dmso)₂(IPent)Methyl Methacrylate (MMA)Ethyl 2-bromoisobutyrate (EBiB)The complex with a cyclopentyl-derived N-heterocyclic carbene ligand showed controlled polymerization. cdmf.org.br
FeCl₃·6H₂O/succinic acidMethyl Methacrylate (MMA)Ethyl 2-bromoisobutyrate (EBiB)Used in ICAR ATRP, producing polymers with narrow molecular weight distribution. mdpi.com
FeBr₃/DPPPMethyl Methacrylate (MMA)Ethyl 2-bromoisobutyrate (EBiB)DPPP = 2-(diphenylphosphino)pyridine; showed high controllability. mdpi.com
Iron(III)/pyromellitic acidMethyl Methacrylate (MMA)AIBNEffective for methacrylates in reverse ATRP. mdpi.com

The kinetics of ATRP are fundamental to understanding and controlling the polymerization process. The rate of polymerization is influenced by several factors, including the catalyst system, initiator, temperature, and solvent. rsc.org A key parameter is the ATRP equilibrium constant (K_ATRP), which is the ratio of the activation rate constant (k_act) to the deactivation rate constant (k_deact). cmu.edu A well-constructed kinetic model can predict the evolution of polymerization rate, molecular weight, and polydispersity index. sjtu.edu.cn

Kinetic studies have shown that for the ATRP of methacrylates, the concentration of radicals remains constant during polymerization, as indicated by a linear relationship between ln([M]₀/[M]) and time. cdmf.org.br This constant radical concentration is a hallmark of a controlled polymerization process. cdmf.org.br The solvent can also play a role; for instance, cyclopentyl methyl ether (CPME) has been successfully used as a green co-solvent in supplemental activator and reducing agent (SARA) ATRP of various monomers, including methacrylates. researchgate.net

A primary advantage of ATRP is the ability to synthesize polymers with predictable molecular weights and low polydispersity (Đ), a measure of the breadth of the molecular weight distribution. sigmaaldrich.comrsc.org In an ideal ATRP, the molecular weight increases linearly with monomer conversion, and the dispersity remains low (typically below 1.5). sigmaaldrich.com

For methacrylate polymerizations, including those of CPMA, well-controlled systems can yield polymers with dispersities as low as 1.17. ethz.chacs.org The choice of catalyst, initiator, and reaction conditions is critical to achieving this control. rsc.org For example, photoinduced iron-catalyzed ATRP has been shown to provide better control over the polymerization of certain renewable methacrylate monomers compared to RAFT, resulting in lower dispersities. ethz.chacs.org However, poor choices can lead to termination reactions and polymers with high dispersities. rsc.org The addition of certain agents, like phenylhydrazine, has been explored as a method to systematically vary the dispersity of polymers produced by ATRP. rsc.org

Table 2: Control over Molecular Weight and Dispersity in ATRP of Methacrylates

Polymerization MethodMonomerCatalyst SystemDispersity (Đ)Reference
Photoinduced Iron-Catalyzed ATRPPhenyl MethacrylateFeBr₃/TBABrAs low as 1.17 ethz.chacs.org
SARA ATRPGlycidyl (B131873) MethacrylateFe(0)/Cu(II)1.27 researchgate.net
Reverse ATRPMethyl MethacrylateIron(III)/pyromellitic acid1.20–1.50 mdpi.com
Conventional ATRPMethyl MethacrylateRuCl₂(S-dmso)₂(IPent)< 1.25 cdmf.org.br

RAFT polymerization is another powerful technique for controlling radical polymerization, offering a wide tolerance for various monomers and reaction conditions. wikipedia.orgsigmaaldrich.comresearchgate.net The process involves the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which mediates the polymerization through a reversible chain-transfer process. wikipedia.orgsigmaaldrich.com

The selection of the appropriate RAFT agent is critical for a successful polymerization and depends on the specific monomer being used. sigmaaldrich.comacs.org For methacrylates, which are considered "more-activated monomers" (MAMs), trithiocarbonates and aromatic dithioesters are generally effective RAFT agents. sigmaaldrich.comacs.org The "R" and "Z" groups of the RAFT agent (ZC(=S)SR) influence the reaction kinetics and the degree of control. sigmaaldrich.com For methacrylates, tertiary cyanoalkyl groups are often effective as the "R" group. sigmaaldrich.com

Xanthates can also be used, although their effectiveness for methacrylates can be modulated by the O-alkyl group; for example, replacing an ethyl group with a trifluoroethyl group can improve control over methyl methacrylate polymerization. acs.org

Table 3: RAFT Agent Compatibility for Methacrylate Polymerization

RAFT Agent ClassZ GroupR GroupSuitability for Methacrylates
DithiobenzoatesArylTertiary cyanoalkylHigh transfer constants, but may cause retardation. sigmaaldrich.comsigmaaldrich.com
TrithiocarbonatesS-alkylTertiary cyanoalkylGood control for MAMs. sigmaaldrich.com
DithiocarbamatesN-alkoxy, N-arylVariesActivity is determined by substituents on the nitrogen.
XanthatesO-alkylVariesCan control methacrylate polymerization with appropriate O-alkyl group modification. acs.org

The RAFT mechanism involves a series of addition-fragmentation equilibria. researchgate.net An initiating radical adds to a monomer, and the resulting propagating radical adds to the RAFT agent. This is followed by fragmentation of the intermediate radical, which can either regenerate the original propagating radical or form a new dormant polymer chain and a new radical derived from the RAFT agent's "R" group. This new radical then initiates polymerization. researchgate.net

The key to control in RAFT polymerization is the rapid and reversible exchange of the thiocarbonylthio group between active and dormant polymer chains. acs.org This ensures that all chains have an equal probability of growing, leading to a narrow molecular weight distribution. acs.org The effectiveness of this exchange is determined by the relative rates of addition and fragmentation, which are in turn governed by the structure of the monomer and the RAFT agent. anu.edu.au For a successful RAFT polymerization, the C=S bond of the RAFT agent must be more reactive towards radical addition than the C=C bond of the monomer. acs.org Computational chemistry has been a valuable tool for understanding the kinetics and mechanism of RAFT, helping to choose appropriate kinetic models and even design new RAFT agents. anu.edu.au

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled/living radical polymerization (CLRP) technique that enables the synthesis of polymers with well-defined architectures, narrow molecular weight distributions, and complex functionalities. researchgate.net The core of NMP lies in the reversible termination of the growing polymer chain by a stable nitroxide radical. This process establishes a dynamic equilibrium between active propagating radicals and dormant macroalkoxyamine species. rsc.org The reversible cleavage of the C–ON bond in the alkoxyamine, typically induced by heat, allows for the slow and controlled addition of monomer units to all polymer chains simultaneously. rsc.org

The application of NMP to methacrylates, including cyclopentyl methacrylate, has historically been challenging. nih.gov A primary issue is the tendency for the propagating methacrylate radical to undergo disproportionation with the nitroxide mediator, especially at the high temperatures often required for NMP. This side reaction leads to the formation of a terminal double bond on the polymer chain and a hydroxylamine, which can terminate the polymerization process, resulting in low monomer conversions and poor control over the polymer characteristics. rsc.org

To overcome these limitations, several strategies have been developed. One successful approach is the copolymerization of the methacrylate with a small amount of a "controlling" comonomer, such as styrene (B11656) or acrylonitrile. researchgate.netacs.org This controlling comonomer can effectively mediate the polymerization, leading to better control over the reaction. Another strategy involves conducting the polymerization at lower temperatures, which limits side reactions. rsc.org This has been made possible by designing more efficient initiator and nitroxide systems. researchgate.netrsc.org

Nitroxide Radical Design for NMP of Methacrylates

The success of NMP for methacrylates is critically dependent on the structure of the nitroxide radical. nih.gov The archetypal nitroxide, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is generally ineffective for the controlled polymerization of methacrylates due to the issues mentioned above. nih.govscirp.org This has spurred the development of a new generation of nitroxides with more complex structures designed to provide better control.

A significant breakthrough was the development of acyclic nitroxides with a hydrogen atom on the α-carbon, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide, commercially known as SG1 or Dispolreg 007. nih.govacs.org This class of nitroxides allows for a much higher equilibrium constant for the activation of dormant species in methacrylate polymerization, leading to better control. The use of SG1-based alkoxyamine initiators, like BlocBuilder, has enabled the synthesis of well-defined polymethacrylates.

Another approach involves the in situ formation of hindered nitroxides from nitroso compounds, which has been shown to effectively control methacrylate polymerization at moderate temperatures of 40–50 °C. researchgate.netrsc.org N-phenylalkoxyamines have also been investigated, as the delocalization of the nitroxide radical through the N-phenyl group may reduce undesirable side reactions. acs.org

Below is a table summarizing various nitroxide designs and their general applicability to methacrylate polymerization.

Nitroxide Name/TypeStructureEfficacy for MethacrylatesKey Features
TEMPO 2,2,6,6-tetramethylpiperidine-1-oxylPoorOne of the first nitroxides used; requires high temperatures, leading to side reactions with methacrylates. nih.govscirp.org
SG1 (Dispolreg 007) N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxideGoodAcyclic nitroxide; allows for controlled polymerization of methacrylates, often used in commercial alkoxyamine initiators. nih.govacs.org
Hindered Nitroxides Formed in situ from nitroso-compoundsGoodEnables polymerization at lower temperatures (40-50 °C), minimizing side reactions. researchgate.netrsc.org
N-Phenylalkoxyamines Contains an N-phenyl substituentModerateDelocalization of the radical may minimize cross-disproportionation, allowing control to moderate conversions. acs.org

Group-Transfer Polymerization (GTP)

Group-Transfer Polymerization (GTP) is another living polymerization method particularly suited for acrylic monomers like this compound. researchgate.netuobasrah.edu.iq Announced by DuPont in the 1980s, GTP allows for the synthesis of acrylic polymers at or above room temperature, a significant advantage over low-temperature anionic polymerization methods. uobasrah.edu.iqillinois.edu

The mechanism involves a silyl (B83357) ketene (B1206846) acetal (B89532) initiator, such as 1-methoxy-1-(trimethylsiloxy)-2-methylprop-1-ene (MTS), and a nucleophilic or electrophilic catalyst. researchgate.netuobasrah.edu.iq During propagation, the silyl group from the initiator is transferred to the incoming monomer in a Michael-type addition, regenerating the silyl ketene acetal at the new chain end. slideshare.net This process allows for the sequential addition of monomers, enabling the production of block copolymers with low polydispersity. researchgate.net

While the initial proposed mechanism was associative, strong evidence now points to a dissociative anionic process. researchgate.net The polymerization is sensitive to protonic impurities like water, which can deactivate the initiator and lead to a loss of molecular weight control. uobasrah.edu.iq

Typical catalysts for GTP include:

Nucleophilic catalysts: Bifluoride and fluoride (B91410) ions are highly effective. Other anions like cyanide and acetate (B1210297) can also be used. uobasrah.edu.iq

Electrophilic (Lewis acid) catalysts: Zinc halides and dialkylaluminum chlorides are common examples. uobasrah.edu.iq

The table below outlines typical components and conditions for GTP of methacrylates.

ComponentExampleRole
Monomer This compoundThe building block of the polymer chain.
Initiator 1-methoxy-1-(trimethylsiloxy)-2-methylprop-1-ene (MTS)Starts the polymerization and determines the number of polymer chains. researchgate.net
Catalyst Tris(dimethylamino)sulfonium bifluorideCatalyzes the addition of monomer to the growing chain end. uobasrah.edu.iq
Solvent Tetrahydrofuran (B95107) (THF)Provides a medium for the reaction.
Temperature 0 - 80 °CGTP can operate at convenient, higher temperatures than traditional anionic polymerization. uobasrah.edu.iq

Cyclopolymerization Approaches for Methacrylate-Based Systems

Cyclopolymerization is a powerful technique that creates linear polymers containing cyclic repeating units within the main chain. rsc.org This is typically achieved by using non-conjugated diene monomers where intramolecular cyclization is favored over intermolecular propagation. For methacrylate-based systems, this involves specially designed dimethacrylate monomers. researchgate.net

The key to successful cyclopolymerization is the monomer design, which must orient the two methacrylate groups to facilitate intramolecular ring formation. researchgate.net This can be achieved by linking the methacrylate moieties with rigid cyclic structures or templates that hold them in close proximity. researchgate.netresearchgate.net For example, dimethacrylates with rigid adamantane-like cores derived from myo-inositol have been shown to undergo efficient cyclopolymerization. researchgate.net The two axially oriented methacrylate groups are fixed in a position that favors the formation of a macrocyclic structure during radical polymerization, preventing crosslinking. researchgate.net

Another strategy involves using hydrogen bonding to pre-organize the monomer for cyclization. A bismethacrylate monomer derived from trans-1,2-cyclohexanediol (B13532) demonstrated selective cyclopolymerization to form a 19-membered ring due to the orientation of the methacrylate groups by the cyclohexane (B81311) ring and hydrogen bonding from urethane (B1682113) linkages. researchgate.net

Controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) have been successfully applied to cyclopolymerization to produce well-defined cyclopolymers with controlled molecular weights and narrow dispersities. researchgate.net The resulting polymers often exhibit enhanced thermal stability and higher glass transition temperatures due to the rigid cyclic structures incorporated into the polymer backbone. researchgate.net

Characterization of Poly Cyclopentyl Methacrylate and Its Derivatives

Molecular Weight and Molecular Weight Distribution Analysis

Determining the average molecular weight and the breadth of its distribution is fundamental in polymer science. These parameters influence mechanical strength, viscosity, and thermal properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for analyzing the relative molecular weights and dispersity (Đ) of polymers. ufl.edu The method separates molecules based on their hydrodynamic volume in solution. uconn.edubio-rad.com As the polymer solution passes through a column packed with porous gel, larger polymer coils are excluded from the pores and elute first, while smaller molecules diffuse into the pores, extending their path and causing them to elute later. ufl.edubio-rad.com

For poly(cyclopentyl methacrylate) and similar polymethacrylates, tetrahydrofuran (B95107) (THF) is a commonly used mobile phase. polymersource.cajustia.comnih.gov The system is typically calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate) (PMMA), to generate a calibration curve from which the molecular weight of the analyte can be determined. ufl.eduuconn.edujustia.com The results yield several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. polymersource.ca Ultra-high performance size-exclusion chromatography (UHP-SEC) offers a significant advancement, enabling separations that are approximately ten times faster than conventional SEC with enhanced resolution. d-nb.info

Table 1: Illustrative GPC Data for a Polymethacrylate (B1205211) Sample This table presents typical data obtained from a GPC analysis for a polymethacrylate, illustrating the key parameters derived from the technique.

ParameterValueDescription
Mn (g/mol)82,000Number-Average Molecular Weight
Mw (g/mol)110,000Weight-Average Molecular Weight
Đ (PDI)1.34Polydispersity Index (Mw/Mn)

Mass spectrometry offers a powerful alternative to GPC/SEC by providing absolute molecular weights rather than relative values. youtube.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is a soft ionization technique particularly well-suited for large molecules like polymers. wpmucdn.com In this method, the polymer sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample with minimal fragmentation. wpmucdn.com The time it takes for the resulting ions to travel to a detector is proportional to their mass-to-charge ratio, allowing for the determination of the mass of individual polymer chains (oligomers). youtube.com This provides detailed information on the polymer distribution, the mass of the repeating monomer unit, and the sum mass of the end-groups. youtube.com For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed to fragment selected parent ions, which helps in identifying the specific chemical structures of the end-groups. lcms.cz High-resolution instruments can be combined with Kendrick Mass Defect (KMD) analysis to discriminate polymer components in blends and analyze copolymer compositions. nih.gov

Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-ToF-MS) is an ambient ionization method that allows for the rapid analysis of samples in their native state with little to no preparation. jeolusa.comojp.gov The sample is simply placed between the DART ion source and the mass spectrometer inlet. jeolusa.com This technique is effective for analyzing polymers and can be used to monitor their thermal decomposition by identifying the fragments produced at various temperatures, which provides insight into the polymer's structure and stability. nih.govmdpi.com DART typically produces simple mass spectra dominated by protonated molecules, which are easy to interpret. ojp.gov

Microstructural Analysis of Poly(this compound)

The microstructure, or tacticity, of a polymer describes the stereochemical arrangement of the pendant groups along the polymer backbone. This arrangement significantly impacts the polymer's physical properties, including its crystallinity and glass transition temperature (Tg). impact-solutions.co.ukpageplace.de

The primary method for determining polymer tacticity is Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Tacticity is typically described in terms of triads:

Isotactic (mm): The pendant groups are all on the same side of the polymer chain.

Syndiotactic (rr): The pendant groups are on alternating sides of the chain.

Heterotactic (mr): A sequence with alternating stereochemistry.

Both ¹H and ¹³C NMR are invaluable for elucidating the microstructure of polymethacrylates. researchgate.net For poly(this compound), research indicates that its tacticity, when prepared by radical polymerization, is very similar to that of conventional PMMA. researchgate.net The analysis primarily focuses on the resonance signals of the α-methyl protons in ¹H NMR spectroscopy. researchgate.net

In the ¹H NMR spectrum of PMMA, the α-methyl signal splits into three distinct peaks corresponding to the different triad (B1167595) configurations. researchgate.netismar.org These assignments, which can be applied to poly(this compound), are generally observed as broad peaks. researchgate.net The syndiotactic (rr) triad typically appears at the highest field (lowest ppm), followed by the heterotactic (mr) and then the isotactic (mm) triad at the lowest field. researchgate.net By integrating the areas of these peaks, the relative fractions of each triad can be quantified, providing a detailed picture of the polymer's stereochemistry. researchgate.net ¹³C NMR can also be used to provide information on the tacticity of the polymer. researchgate.net

Table 2: Typical ¹H NMR Chemical Shift Assignments for Triad Structures in Polymethacrylates This table shows the general chemical shift regions for the α-methyl protons corresponding to different tacticities, as observed in PMMA and related polymers. researchgate.netresearchgate.net

Triad SequenceSymbolApproximate Chemical Shift (ppm)
Isotacticmm~1.22 - 1.31
Heterotacticmr / rm~1.05 - 1.12
Syndiotacticrr~0.91 - 0.97

In controlled polymerization techniques, maintaining the "living" nature of the polymer chain end is crucial for synthesizing well-defined architectures like block copolymers. "Chain-end fidelity" refers to the preservation of this active terminal group. rsc.orgescholarship.org

The characterization of chain-end fidelity is often performed through a combination of techniques. A common method is a chain extension experiment. rsc.orgresearchgate.net A purified polymer (a macroinitiator) is used to initiate the polymerization of a second monomer. Successful chain extension, observed as a clear shift to higher molecular weight in the GPC trace while maintaining a low dispersity, confirms high chain-end fidelity. rsc.org

¹H NMR spectroscopy is also a vital tool for confirming both end-group fidelity and successful post-polymerization functionalization. escholarship.org The appearance of new resonance signals corresponding to the protons of the attached functional group, with an integration value that matches the expected stoichiometry, provides direct evidence of a successful modification and high functionalization efficiency. escholarship.org Furthermore, MALDI-ToF mass spectrometry can be used to analyze the mass of the polymer chains, and the resulting spectrum can confirm the presence of the expected end-groups. rsc.orgrsc.org

Spectroscopic Determination of Tacticity (Isotactic, Syndiotactic, Heterotactic)

Macroscopic and Morphological Characterization of Poly(this compound) Systems

The macroscopic and morphological characteristics of poly(this compound) (PCPMA) and its related systems are crucial for understanding their physical properties and performance in various applications. These characteristics are primarily investigated using thermal analysis, microscopy, and solution property measurements.

Thermal analysis techniques are fundamental in determining the operational temperature ranges and thermal stability of polymers. Differential Scanning Calorimetry (DSC) is widely used to measure the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Thermogravimetric Analysis (TGA) provides information on the thermal stability and degradation profile of the polymer by measuring weight loss as a function of temperature.

Research on copolymers of methyl methacrylate (B99206) (MMA) containing cyclopentyl-polyhedral oligomeric silsesquioxanes (POSS) has utilized DSC to characterize their thermal properties. dtic.mil For these copolymers, the glass transition temperatures (Tg) were determined from the inflection point in the heat flow versus temperature curves during the second heating ramp at a rate of 5°C/min. dtic.milscispace.com Studies on nanocomposites of poly(methyl methacrylate) (PMMA) with POSS have shown that the incorporation of POSS can lead to a decrease in the glass transition temperature of the PMMA matrix. researchgate.net

While specific TGA data for pure PCPMA is not extensively detailed in the provided literature, studies on structurally similar poly(alkyl methacrylates) offer valuable insights. For instance, the thermal stability of poly(cyclohexyl methacrylate) (PcHMA) has been shown to be comparable to that of PMMA. tandfonline.com The thermal decomposition of various polymethacrylates indicates that the stability is influenced by the ester substituent. tandfonline.com TGA, often coupled with techniques like Fourier Transform Infrared Spectroscopy (FTIR) or mass spectrometry, is essential for identifying the volatile products released during decomposition, which helps in elucidating the degradation mechanisms. tainstruments.com High-resolution TGA can offer enhanced separation of successive weight loss events, providing more detailed information about the composition and thermal stability of complex polymer systems. tainstruments.com

The table below summarizes the glass transition temperatures for related polymethacrylate systems.

Polymer SystemGlass Transition Temperature (Tg)Measurement ConditionsReference
Poly(methyl methacrylate) copolymer with (cyclopentyl)₇Si₈O₁₂(propyl methacrylate)Varies with compositionDSC, heating rate of 5°C/min dtic.mil
Poly(cyclohexyl methacrylate) (PcHMA)356 ± 6.0 K (approx. 83°C)DSC tandfonline.com
Poly(phenyl methacrylate) (PPhMA)362 K to 396 K (approx. 89°C to 123°C)DSC, value depends on thermal history tandfonline.com
Poly(cyclohexyl methacrylate) (PcHMA)86 °CDSC, heating rate of 10°C/min polymersource.ca

Note: The Tg can be influenced by factors such as molecular weight, polydispersity, and thermal history.

Microscopic techniques provide direct visualization and analysis of the surface and internal structure of polymer systems at various length scales.

Atomic Force Microscopy (AFM) offers three-dimensional surface profiles at the nanoscale and can also probe local mechanical properties. researchgate.net AFM has been used to characterize the morphology of various polymer systems, including triblock copolymers containing poly(cyclohexyl methacrylate) blocks. researchgate.net In tapping mode AFM, both height and phase images are collected simultaneously, which can reveal different phases in a polymer blend or copolymer with high resolution. nih.govacs.org This technique is instrumental in studying microphase segregation and the distribution of different components in complex polymer systems. researchgate.net

Small-angle X-ray scattering (SAXS) is a powerful non-destructive technique used to investigate structural features on the nanoscale, such as the size, shape, and arrangement of polymer chains, crystalline domains, and nanoparticles. osti.gov SAXS has been utilized to study the morphology of triblock copolymers containing poly(cyclohexyl methacrylate), providing insights into their microphase-separated structures. researchgate.net The technique is also applied to analyze density fluctuations and structural anisotropy in polymer optical fibers, including those made from methacrylate-based copolymers. uniroma1.itmdpi.com By analyzing the scattering patterns, researchers can extract information about the periodic variations in electron density, which relates to the polymer's nanostructure. uniroma1.itmdpi.com

The behavior of poly(this compound) in solution is critical for processes like polymer fractionation, characterization, and coating applications. The study of dilute solution properties provides fundamental information about polymer chain dimensions and polymer-solvent interactions.

The synthesis and solution properties of a series of polymethacrylates with alicyclic side groups, including poly(this compound) (PCPM), have been investigated. acs.org In this research, PCPM was synthesized via solution polymerization in benzene (B151609) using AIBN as an initiator. acs.org The resulting polymer was fractionated from a toluene (B28343) solution using methanol (B129727) as a non-solvent. acs.org

Key solution properties are determined through techniques like light scattering, membrane osmometry, and size-exclusion chromatography (SEC). acs.org The refractive index increment (dn/dc) is a crucial parameter for determining molecular weight by light scattering. For PCPM in tetrahydrofuran (THF) at 24°C and a wavelength of 6328 Å, the dn/dc value was found to be 0.0995 mL/g. acs.org This value is essential for accurately calculating the polymer's molecular weight from light scattering data.

The solubility of PCPMA is characteristic of many poly(methacrylates). For instance, the closely related poly(cyclohexyl methacrylate) is soluble in solvents like THF, chloroform (B151607) (CHCl₃), toluene, and dioxane, but precipitates in alcohols and hexanes. polymersource.capolymersource.ca

Viscometric analysis of polymer solutions yields information about the intrinsic viscosity [η], which relates to the hydrodynamic volume of a single polymer coil at infinite dilution. scirp.org These measurements are also used to understand hydrodynamic interactions between polymer chains at finite concentrations. scirp.org While detailed viscometric data for PCPMA is sparse in the reviewed literature, studies on copolymers containing cyclopentyl-POSS have explored their rheological properties, noting that the addition of the bulky POSS group can influence the material's viscosity and flow behavior. dtic.milmit.edu

The table below presents key solution property data for poly(this compound).

PropertyValueSolventTemperature (°C)Reference
Refractive Index Increment (dn/dc)0.0995 mL/gTetrahydrofuran (THF)24 acs.org

Copolymerization of Cyclopentyl Methacrylate

Binary and Multicomponent Copolymer Systems Involving Cyclopentyl Methacrylate (B99206)

The incorporation of CPMA into copolymer chains allows for the precise tuning of polymer properties. Its copolymerization has been explored with a range of comonomers, leading to materials with tailored characteristics for specific applications.

The copolymerization of cyclopentyl methacrylate and its derivatives with other methacrylic and acrylic esters is a common strategy to modify polymer properties. A combined computational and experimental study investigated the crosspropagation kinetics of 1-ethylthis compound (ECPMA) with methyl methacrylate (MMA). dntb.gov.uaresearchgate.net The study, using quantum chemistry calculations, found that the addition of an ECPMA monomer to growing polymer radicals is generally favored over the addition of an MMA monomer. researchgate.net This preference is influenced by the identity of the ultimate and penultimate units of the polymer radical chain, indicating a penultimate unit effect in the ECPMA-MMA copolymer system. researchgate.net

In multicomponent systems, cyclopentylstyryl-polyhedral oligomeric silsesquioxane has been copolymerized with methyl methacrylate and n-butyl acrylate (B77674). nih.gov The inclusion of the cyclopentyl-containing monomer was found to increase the interactions between the resulting polymer and various solvents. nih.gov The bulky nature of the cyclopentyl group is known to reduce propagation rates during polymerization due to steric effects when compared to smaller linear esters like MMA. This kinetic difference is a key factor in determining the final copolymer composition.

The synthesis of copolymers containing this compound is also pursued for creating materials with specific optical properties. The planar nature of the cyclopentyl group is of interest for developing polymers for precision casting of optical devices, drawing comparisons to cyclohexyl methacrylate which has been used in military optical instruments. datapdf.com

Copolymerization of CPMA and its derivatives with styrenic monomers is another important route to functional polymers. For instance, copolymers of hydroxystyrene (B8347415) derivatives and (meth)acrylic acid ester-based monomers, including 1-ethyl-1-cyclopentyl methacrylate, have been synthesized for applications such as photoresists. epo.org In the radical copolymerization of styrene-based monomers with (meth)acrylic acid ester-based monomers, the monomer with the lower molar ratio in the reaction system often exhibits a higher polymerization rate. epo.org

Studies on analogous systems, such as the copolymerization of (p-chlorophenoxycarbonyl)cyclopropyl styrene (B11656) with styrene, have determined reactivity ratios that indicate the formation of copolymers with a statistical distribution of monomer units. ajer.orgcyberleninka.ru Similarly, the copolymerization of another bulky methacrylate, pentadecylphenyl methacrylate (PDPMA), with styrene via atom transfer radical polymerization (ATRP) resulted in random copolymers with a tendency for alternation. mdpi.com These studies provide a model for understanding the likely behavior of CPMA in copolymerization with styrene, where the reactivity differences between the methacrylate and styrene monomers will dictate the final polymer microstructure.

Determination of Monomer Reactivity Ratios and Kinetic Parameters

Understanding the monomer reactivity ratios is fundamental to predicting and controlling the composition and microstructure of copolymers. These ratios, r₁ and r₂, describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer (r₁) versus the other monomer (r₂).

For the copolymerization of 1-ethylthis compound (ECPMA, M₁) with methyl methacrylate (MMA, M₂), a detailed kinetic study provided both computationally predicted and experimentally measured reactivity ratios. dntb.gov.uaresearchgate.netacs.org The error-in-variables-model (EVM), considered a statistically robust technique, has been used for estimating reactivity ratios from experimental data. researchgate.net

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂MethodReference
1-Ethylthis compound (ECPMA)Methyl Methacrylate (MMA)1.2 - 1.5~0.7Experimental/Computational researchgate.netsmolecule.com
(p-Chlorophenoxycarbonyl)cyclopropyl StyreneStyrene1.10.56Fineman-Ross ajer.orgcyberleninka.ru
(p-Chlorophenoxycarbonyl)cyclopropyl StyreneMethyl Methacrylate (MMA)1.050.48Fineman-Ross ajer.orgcyberleninka.ru
Pentadecylphenyl Methacrylate (PDPMA)Styrene0.930.05Kelen-Tudos/Finemann-Ross mdpi.com

This table presents reactivity ratios for ECPMA and analogous monomer systems to illustrate typical values.

The reactivity ratios for the ECPMA/MMA system indicate that a growing chain ending in an ECPMA radical prefers to add another ECPMA monomer over an MMA monomer (r₁ > 1), while a chain ending in an MMA radical also slightly prefers to add an ECPMA monomer (r₂ < 1). The steric hindrance provided by the bulky cyclopentyl group is a significant factor influencing these kinetic parameters.

Controlled Copolymer Architecture Synthesis

Advances in polymerization techniques have enabled the synthesis of copolymers with precisely controlled architectures, moving beyond simple random arrangements to more complex structures like gradient and block copolymers.

Statistical copolymers are characterized by a random distribution of monomer units along the polymer chain, governed by the monomer reactivity ratios. However, if the reactivities of the comonomers are significantly different, a natural composition gradient can form along the chain during batch polymerization, resulting in a "spontaneous gradient" copolymer. uq.edu.au

More precise control over the monomer sequence can be achieved through controlled radical polymerization (CRP) techniques. Semibatch processes, where one comonomer is fed into the reaction mixture over time, can be used to create forced gradient copolymers. uq.edu.au For example, the synthesis of gradient copolymers of methyl methacrylate and 2-hydroxyethyl methacrylate has been achieved through semibatch atom transfer radical polymerization (ATRP). sjtu.edu.cn These methods allow for the creation of materials where the composition changes smoothly from one end of the chain to the other, offering unique thermal and mechanical properties compared to their statistical or block counterparts. uq.edu.ausjtu.edu.cn Such strategies are directly applicable to the synthesis of this compound-containing gradient copolymers.

Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer chains (blocks). The inclusion of a this compound block can introduce desirable properties like higher thermal stability or specific mechanical responses. Various controlled polymerization methods are employed to synthesize these architectures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile technique used to create well-defined block copolymers. It has been used to synthesize diblock copolymers of methacrylates and styrene, as well as complex ABA triblock copolymers. nih.govrsc.orgrsc.org For instance, a poly(this compound) block could be synthesized first and then used as a macro-chain transfer agent to polymerize a second monomer, like styrene or butyl acrylate, to form a diblock copolymer. This can be extended to create triblock structures. researchgate.netgoogle.com

Group Transfer Polymerization (GTP) is another method suitable for synthesizing all-methacrylate triblock copolymers with controlled molecular weight and composition. rsc.org Additionally, combining different polymerization mechanisms, such as living anionic polymerization and ATRP, allows for the creation of novel triblock copolymers with tapered interfaces between the blocks, providing enhanced control over the material's phase-separated morphology. nih.gov Patents have described the creation of diblock and triblock copolymers that specifically include this compound, highlighting their commercial interest. epo.orgscribd.com

Graft Copolymerization Strategies

Graft copolymers are branched macromolecules composed of a main polymer chain (the backbone) onto which one or more side chains (the grafts), with a different chemical structure, are covalently attached. ichtj.waw.pl The synthesis of such copolymers is a powerful method for modifying the properties of existing polymers, combining the characteristics of both the backbone and the grafted chains. mdpi.comnih.gov The primary strategies for synthesizing graft copolymers, which are applicable to this compound (CPMA), can be broadly categorized into three main approaches: "grafting to," "grafting from," and "grafting through" (the macromonomer method). mdpi.comnih.gov

"Grafting to" Method: This strategy involves attaching pre-synthesized polymer chains with reactive end-groups onto a polymer backbone that has complementary reactive sites. nih.gov The main advantage is the ability to fully characterize both the backbone and the side chains before the grafting reaction. However, steric hindrance can often lead to low grafting densities.

"Grafting from" Method: In this approach, active sites are created along the polymer backbone, which then initiate the polymerization of monomers to grow the grafted chains directly from the backbone. mdpi.comnih.gov This method, also known as surface-initiated polymerization when applied to surfaces, generally allows for a higher grafting density compared to the "grafting to" approach. mdpi.com

"Grafting through" (Macromonomer) Method: This technique involves the copolymerization of a conventional monomer with a macromonomer, which is a polymer chain bearing a polymerizable functional group at one of its ends. mdpi.comnih.gov The macromonomer is incorporated into the growing polymer chain, resulting in a graft copolymer.

Several specific polymerization techniques are employed to execute these strategies, with radiation-induced grafting and controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP) being particularly prominent for methacrylate monomers.

Radiation-Induced Graft Polymerization

Radiation-induced graft polymerization is a versatile and clean method for modifying polymer surfaces and bulk materials, as it does not require an initiator or catalyst, thus preventing contamination of the final product. ichtj.waw.pl High-energy radiation, such as gamma rays or electron beams, is used to generate free radicals on the polymer backbone, which initiate the graft polymerization of monomers like CPMA. ichtj.waw.pluol.edu.pk This technique can be performed using two principal methods:

Simultaneous (or Mutual) Method: The polymer backbone is irradiated in the direct presence of the monomer (which can be in a liquid or vapor phase). mdpi.com The radiation creates radicals on both the polymer backbone and the monomer, leading to the formation of the graft copolymer alongside some homopolymer.

Pre-Irradiation Method: The polymer backbone is first irradiated (typically in the presence of air or oxygen to form peroxides and hydroperoxides, or in an inert atmosphere to trap radicals) and then brought into contact with the monomer. ichtj.waw.pl The grafting reaction is initiated by the decomposition of these active species, usually by heating. This method minimizes the formation of homopolymer. ichtj.waw.pl

Research on the grafting of a similar monomer, glycidyl (B131873) methacrylate (GMA), provides insight into the conditions that could be adapted for CPMA. For instance, GMA has been successfully grafted onto polyethylene/polypropylene (PE/PP) fabrics using a simplified radiation-induced emulsion graft polymerization (SREG) method. mdpi.com

Table 1: Conditions for Radiation-Induced Grafting of Glycidyl Methacrylate (GMA) onto PE/PP Fabric mdpi.com
ParameterCondition
Trunk PolymerPolyethylene/polypropylene (PE/PP) nonwoven fabric
MonomerGlycidyl Methacrylate (GMA)
Irradiation MethodPre-irradiation with γ-rays
Absorbed Dose5 - 20 kGy
Grafting ResultDegree of grafting was proportional to the absorbed dose; a degree of grafting of 106% was achieved.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures, including graft copolymers. mdpi.com The process involves the reversible activation and deactivation of dormant polymer chains by a transition-metal complex (typically copper or iron-based) catalyst. mdpi.com

For graft copolymerization using the "grafting from" strategy, a polymer backbone is first functionalized with initiator sites. The ATRP of a monomer like this compound is then initiated from these sites. This method provides excellent control over the length and density of the grafted chains.

Iron-catalyzed ATRP is gaining attention as a more environmentally friendly and inexpensive alternative to other transition metals. mdpi.com Studies on the ATRP of various methacrylates using iron catalysts have shown that the choice of ligands and reaction conditions is crucial for achieving a well-controlled polymerization. mdpi.com For example, well-controlled polymerization of methyl methacrylate (MMA) has been achieved with iron complexes featuring triphenylphosphine (B44618) ligands with electron-donating groups. mdpi.com

Table 2: Examples of Methacrylate Polymerization via ATRP
MonomerCatalyst SystemKey FindingReference
Methyl Methacrylate (MMA)FeCl2(PPh3)2Produced PMMA with narrow molecular weight distribution (Mw/Mn = 1.1–1.3). mdpi.com
Methyl Methacrylate (MMA)FeCl3·6H2O/succinic acid (ICAR ATRP)Produced PMMA with narrow molecular weight distribution (Mw/Mn = 1.20–1.50) at low catalyst concentrations (30-100 ppm). mdpi.com
Glycidyl Methacrylate (GMA)Fe(0)/Cu(II)Br2 (SARA ATRP)Achieved low polydispersity (Đ < 1.1) and complete retention of chain-end functionality. researchgate.net
Various Acrylates and MethacrylatesSurface-Initiated ATRP from cellulose (B213188) gelsSuccessfully grafted polymer chains from the surface of nanoporous cellulose, creating functional nanocomposites. rsc.org

These strategies, particularly radiation-induced methods and ATRP, offer robust and versatile platforms for the synthesis of this compound graft copolymers, enabling the development of advanced materials with tailored properties.

Theoretical and Computational Studies of Cyclopentyl Methacrylate Polymerization

Quantum Chemical Approaches (e.g., Density Functional Theory) for Monomer Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful for elucidating the intrinsic reactivity of monomers like cyclopentyl methacrylate (B99206). These approaches model the electronic structure of the monomer to predict its behavior in polymerization reactions.

Detailed computational studies on cycloaliphatic methacrylates, such as the related 1-ethylcyclopentyl methacrylate, utilize sophisticated DFT methods to understand monomer reactivity. smolecule.com For instance, the electronic structure can be analyzed by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In methacrylate esters, the LUMO typically shows a significant contribution from the carbon-carbon double bond, which is consistent with the electrophilic character of the vinyl carbon atom in radical polymerization. smolecule.com

The reactivity of a series of acrylates and methacrylates has been modeled to understand how factors such as the size and nature (linear vs. cyclic) of the pendant group influence their polymerizability. acs.org DFT calculations, often at levels of theory like B3LYP/6-31+G(d), are used to determine the geometries and frequencies of the monomers and the transition states involved in polymerization. acs.org More advanced calculations can then provide accurate energetics and kinetics. acs.org For predicting monomer reactivity in copolymerizations, Quantitative Structure-Activity Relationship (QSAR) models have been developed using quantum chemical descriptors calculated from transition state structures via DFT. redalyc.org These descriptors can be correlated with reactivity parameters, demonstrating the feasibility of predicting reactivity from first principles. redalyc.org

Table 1: Quantum Chemical Methods Applied to Methacrylate Reactivity Studies

Method/TheoryApplicationTypical FindingsReference
Density Functional Theory (DFT)Calculation of monomer geometries, frequencies, and electronic properties.Provides insights into electronic structure (HOMO/LUMO) and the influence of substituent groups on reactivity. smolecule.comacs.org
ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics)Geometry optimization of complex reaction models (e.g., trimer-to-tetramer).Allows for high-level calculation on the reactive center while treating the rest of the system with a more computationally efficient method. dntb.gov.uaresearchgate.net
M06-2X Functional with SMD Solvation ModelSingle-point energy calculations for reaction kinetics.Gives accurate predictions of reaction energetics and reactivity ratios in solution. dntb.gov.uaresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Predicting monomer reactivity parameters from calculated descriptors.Establishes a quantitative link between the molecular structure calculated by DFT and the observed reactivity in polymerization. redalyc.org

Computational Modeling of Polymerization Kinetics and Thermodynamics

Computational models are crucial for determining the kinetic and thermodynamic parameters that govern polymerization. These models can range from calculations of a single monomer addition to complex simulations of copolymerization systems.

A combined computational and experimental approach has been successfully used to study the copolymerization kinetics of 1-ethylthis compound (ECPMA) and methyl methacrylate (MMA). dntb.gov.uaresearchgate.net In such studies, a trimer-to-tetramer reaction model is often employed, where the addition of a monomer to a three-unit polymer radical is simulated. dntb.gov.uaresearchgate.net This level of detail allows for the investigation of penultimate unit effects, where the second-to-last monomer unit in the growing chain influences the reactivity of the terminal radical. smolecule.comdntb.gov.ua

Key findings from these models include:

Thermodynamic Favorability: The addition of a bulky monomer like ECPMA to growing polymer radicals can be thermodynamically favored compared to the addition of a smaller monomer like MMA. smolecule.comresearchgate.net

Reactivity Ratios: Terminal model reactivity ratios can be calculated from the explicit rate coefficients derived from quantum chemical results. These computational predictions show good qualitative and reasonable quantitative agreement with experimentally measured values. dntb.gov.uaresearchgate.net

Solvent Effects: Solvation models, such as the SMD (Solvation Model based on Density), can be incorporated to show that polar solvents may stabilize the transition states of radical addition reactions. smolecule.com

Structure-Reactivity Relationships in Cycloaliphatic Methacrylates

The relationship between the chemical structure of a monomer and its reactivity is a central theme in polymer science. For cycloaliphatic methacrylates, the bulky, cyclic ester group significantly influences polymerization behavior compared to linear analogues like methyl methacrylate.

Studies comparing various cycloalkyl methacrylates have shown that the bulky cyclopentyl group can reduce propagation rates due to steric effects. The steric hindrance of the cyclopentyl ring affects the conformation of the polymer chain's terminus, which in turn influences the accessibility of the radical site to incoming monomers. smolecule.com This steric factor is a key contributor to the observed reactivity ratios in copolymerization reactions. smolecule.com

In a comparative study, cyclopentyl carbamate (B1207046) methacrylate was found to be significantly less reactive than cyclohexyl carbamate methacrylate, suggesting that even within cycloaliphatic structures, the specific ring size and its attachment influence polymerization kinetics. nih.gov However, the reactivity of these non-conjugated cycloaliphatic systems was less influenced by electronic effects compared to systems containing features like aromatic rings or cyclic carbonates. nih.gov The primary influence of the cyclopentyl group is steric, which modulates the rate of radical propagation. General studies on a range of methacrylates confirm that the polymerizability is directly related to the monomer structure, specifically the nature of the pendant group. acs.org

Table 2: Influence of Ester Group Structure on Methacrylate Reactivity

Ester GroupKey Structural FeaturePrimary Influence on ReactivityConsequenceReference
Cyclopentyl Bulky, non-planar five-membered ringSteric hindrance at the propagating radical.Reduces propagation rate constants (kp) compared to smaller linear alkyls. Influences reactivity ratios in copolymers. smolecule.com
Cyclohexyl Six-membered ringSteric hindrance; potentially different conformational flexibility than cyclopentyl.Can exhibit higher reactivity than cyclopentyl analogues in some systems. nih.gov
Methyl Small, linear alkyl groupMinimal steric hindrance.Often serves as a baseline for high reactivity in free-radical polymerization. dntb.gov.uaresearchgate.net
Phenyl Aromatic ringElectronic effects and potential for π–π stacking.Can increase reactivity through electronic stabilization. nih.gov

Polymer Chain Dynamics and Conformational Analysis

Understanding the dynamics and conformational behavior of polymer chains is essential for predicting the macroscopic properties of the resulting material. Molecular Dynamics (MD) simulations are a primary tool for studying these aspects at an atomistic level. nist.gov

While specific MD studies focusing solely on poly(this compound) are not prevalent in the provided literature, research on analogous systems provides significant insight. For instance, studies on poly(1-ethylthis compound) (PECPMA) have investigated how confinement in thin films affects the glass transition temperature (Tg), a key property related to chain dynamics. researchgate.net

Langevin dynamics simulations are used to study the conformational and dynamical properties of tethered or confined polymer chains. aps.org These simulations can model how factors like bending rigidity and external forces affect the polymer's shape and movement, providing a fundamental understanding of chain behavior that is applicable to systems like poly(this compound). aps.org

Simulation of Polymerization Processes (e.g., Monte Carlo Simulations)

kMC simulations build a polymer chain step-by-step by randomly selecting elementary reaction events (initiation, propagation, termination, chain transfer) based on their respective probabilities, which are derived from their rate constants. This method allows for the prediction of broad molecular property distributions. advancedsciencenews.com

Applications of these simulation methods in the context of methacrylate polymerization include:

Predicting Copolymer Sequences: kMC simulations, paired with kinetic data from DFT, can effectively predict the sequence of monomer units in a copolymer.

Modeling Molecular Weight and Composition: These simulations are fundamental tools in polymer reaction engineering for modeling how reaction conditions affect properties like molecular weight distribution and copolymer composition. mdpi.commdpi.com

Process Optimization: By simulating the entire process, researchers can understand the interdependencies between the chemical kinetics and the process conditions, enabling the optimization of industrial polymerization reactors. advancedsciencenews.com

Recent advancements have focused on accelerating kMC simulations to make them more efficient for complex systems like free-radical copolymerization, further enhancing their utility in polymer science and engineering. northwestern.edu

Advanced Materials Research and Development with Poly Cyclopentyl Methacrylate

Optically Transparent Polymeric Materials for Precision Devices

The quest for high-performance optical polymers for precision devices such as lenses, waveguides, and optical sensors has led to the investigation of materials that exhibit excellent transparency, high refractive index, and low optical dispersion. Poly(cyclopentyl methacrylate) and its derivatives have shown promise in this arena.

Polymers based on PCPMA demonstrate excellent optical transparency in the visible region, a critical requirement for optical applications. acs.org The incorporation of sulfur into a polymethacrylate (B1205211) matrix, a strategy to increase the refractive index, has been shown to yield polymers with high transparency (over 90% transmittance in the visible region) while achieving a high refractive index. nih.gov While data for PCPMA itself is not abundant, related cycloaliphatic methacrylates serve as a useful reference. For instance, Poly(cyclohexyl methacrylate) has a refractive index of 1.5065. sigmaaldrich.comscribd.com The ability to maintain optical clarity while potentially having a tunable and high refractive index makes PCPMA-based materials promising candidates for advanced electronic and optoelectronic devices. acs.org

Table 1: Optical Properties of Related Methacrylate (B99206) Polymers

PolymerRefractive Index (n20/D)Key Feature
Poly(cyclohexyl methacrylate)1.5065 sigmaaldrich.comscribd.comStructurally similar to PCPMA
Sulfur-containing PolymethacrylatesUp to 1.72 nih.govHigh refractive index with >90% transmittance nih.gov
Poly(methyl methacrylate) (PMMA)~1.49Common optical polymer for comparison

Polymers for Lithographic Applications and Microfabrication

The semiconductor industry's continuous drive for miniaturization necessitates the development of advanced photoresist materials for lithography. Poly(this compound) has been investigated as a key component in photoresist formulations, particularly for 193 nm immersion lithography.

PCPMA-based polymers exhibit low optical distortion and high etch resistance, which are crucial for the precise transfer of patterns in semiconductor manufacturing. smolecule.com The bulky cyclopentyl group contributes to the polymer's etch resistance. Copolymers containing this compound have been developed for use as photoresists and topcoat materials in immersion lithography. google.com For example, a copolymer of 1-ethylthis compound and 2,2,2-trifluoroethyl methacrylate has been explored for this purpose. google.com

The glass transition temperature (Tg) of thin films of these polymers is a critical parameter in lithographic processes. Studies on silica-supported films of poly(1-ethylthis compound) (PECPMA) have shown that the Tg can be influenced by the film thickness and molecular weight, which allows for tunable thermal stability. researchgate.net For instance, in 27 nm-thick films of low molecular weight PECPMA, the Tg was observed to be lower than the bulk value. researchgate.net

Development of Advanced Coatings and Adhesives

The properties of poly(this compound) make it a valuable monomer for the synthesis of specialty polymers used in advanced coatings and adhesives. The hydrophobic nature of the cyclopentyl group can enhance moisture resistance in acrylic coatings. smolecule.com

Polymers and copolymers of this compound can be formulated into coatings with good thermal stability and weather resistance. These characteristics are desirable for protective coatings on various substrates. In the realm of adhesives, copolymers of methacrylates are known for their application as pressure-sensitive adhesives and for bonding different materials. researchgate.net The inclusion of the cyclopentyl moiety can modify the adhesive properties, such as peel strength and thermal resistance.

Integration in Hybrid Organic-Inorganic Materials (e.g., Silsesquioxane Composites)

Hybrid organic-inorganic materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). rsc.orgmdpi.com Silsesquioxanes, with their cage-like silica (B1680970) core and organic substituents, are ideal inorganic components for creating these hybrid materials. wikipedia.org

The integration of cyclopentyl-functionalized polyhedral oligomeric silsesquioxanes (Cp-POSS) into polymer matrices has been a subject of research. acs.orgnih.gov Although direct studies on PCPMA-silsesquioxane composites are limited, the use of Cp-POSS with other polymers like poly(vinylidene fluoride) (PVDF) and poly(methyl methacrylate) (PMMA) demonstrates the principle. acs.orgnih.gov In these composites, the Cp-POSS nanostructured additives can enhance properties such as crystallinity and printability. acs.orgnih.gov The cyclopentyl groups on the POSS cage can improve compatibility with a PCPMA matrix, suggesting a strong potential for the development of PCPMA-silsesquioxane hybrid materials with tailored properties for advanced applications.

Polymeric Networks for Specialized Functions

The ability to form cross-linked networks is a key feature of many polymeric materials, enabling the creation of materials with enhanced mechanical properties, thermal stability, and chemical resistance. Methacrylate monomers, including this compound, can be copolymerized with cross-linking agents to form three-dimensional networks. smolecule.comgoogle.com

These cross-linking agents typically contain two or more polymerizable double bonds, such as ethylene (B1197577) glycol dimethacrylate or allyl methacrylate. google.com By controlling the type and amount of cross-linker, the properties of the resulting polymeric network can be precisely tuned. For example, cross-linked hydrophilic polymers containing this compound have been developed for applications such as contact lenses, where a specific combination of high water content and tensile strength is required. google.com The formation of such specialized networks opens up possibilities for creating functional materials for a wide range of applications, from biomedical devices to separation membranes.

Q & A

Q. What are the standard synthetic routes for cyclopentyl methacrylate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of methacrylic acid with cyclopentanol or transesterification of methyl methacrylate with cyclopentanol. Key parameters include solvent choice, reaction time, and catalyst selection. For example, a 95% isolated yield was achieved using carbon tetrachloride (CCl₄) as the solvent and a 20-hour reaction time, as documented in Table I of methacrylate ester preparations . Researchers should optimize molar ratios (e.g., 2:1–3:1 acid-to-alcohol) and monitor reaction progress via techniques like FTIR or GC-MS to confirm ester formation.

Q. What characterization techniques are critical for verifying this compound purity and structure?

Essential methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm ester group presence and cyclopentyl ring integrity.
  • Chromatography (HPLC, GC-MS) to assess purity and detect unreacted monomers or side products.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for polymer applications. For new compounds, provide full spectral data and elemental analysis, as emphasized in experimental reporting guidelines .

Q. What safety precautions are necessary when handling this compound in the lab?

this compound is flammable and may cause respiratory or skin irritation. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store away from oxidizers and peroxides. Refer to safety data sheets (SDS) for emergency procedures, including spill management (neutralize with inert absorbents) and first aid (flush eyes/skin with water) .

Advanced Research Questions

Q. How can thermodynamic analysis guide optimization of this compound synthesis?

Thermodynamic calculations (e.g., Gibbs free energy, equilibrium constants) predict reaction feasibility and optimal conditions. For cyclopentanol derivatives, the Yoneda and Ruzicka–Domalski group contribution methods estimate enthalpy (ΔH) and entropy (ΔS) changes. For example, exothermic reactions like cyclopentanol esterification favor lower temperatures (273–353 K), while molar ratios (e.g., 3:1 methanol-to-ester) maximize conversion . Validate predictions experimentally via kinetic studies and phase analysis.

Q. What experimental design strategies mitigate batch-to-batch variability in this compound polymerization?

Use Design of Experiments (DoE) to isolate critical factors (e.g., initiator concentration, temperature). For instance, fractional factorial designs can identify interactions between UV irradiation time and monomer purity in radical polymerization. A study on cyclopentyl chloride reactions demonstrated that orthogonal arrays reduce variability by 30% compared to one-factor-at-a-time approaches . Include negative controls (e.g., inhibitor-added batches) to confirm polymerization mechanisms.

Q. How should researchers address contradictions in reported copolymerization data (e.g., reactivity ratios, thermal properties)?

Analyze discrepancies through:

  • Systematic literature reviews to identify contextual differences (e.g., solvent polarity, initiator type).
  • Replication studies under standardized conditions (e.g., fixed monomer feed ratios, DSC heating rates).
  • Multivariate regression to model conflicting data, as seen in acrylate copolymerization studies . Highlight methodological variations (e.g., NMR vs. gravimetric analysis for conversion rates) in discussions .

Q. What advanced computational methods predict this compound’s behavior in polymer matrices?

Molecular dynamics (MD) simulations and density functional theory (DFT) model steric effects of the cyclopentyl group on polymer chain mobility. For example, MD can simulate glass transition temperatures (Tg) by analyzing rotational barriers of the cyclopentyl substituent. Compare results with experimental Tg values from differential scanning calorimetry (DSC) to validate force fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.